Cas no 300799-40-0 (<br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester)

4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorophenyl substituent and a methyl ester group, offering versatility for further synthetic modifications. The compound’s tetrahydro-pyrimidine core is of interest due to its relevance in bioactive molecule design, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The fluorine atom enhances metabolic stability and binding affinity, while the ester group provides a handle for derivatization. This compound is suitable for exploratory studies in medicinal chemistry, where its structural features may contribute to the development of novel therapeutic candidates.
<br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester structure
300799-40-0 structure
Product Name:<br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester
CAS No:300799-40-0
MF:C13H13FN2O3
MW:264.252326726913
CID:3064439
PubChem ID:2878272
Update Time:2025-05-30

<br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • <br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester
    • SB59508
    • Methyl4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Oprea1_306427
    • Z47751577
    • Oprea1_449378
    • AKOS016378552
    • 4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester
    • 300799-40-0
    • Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • AKOS000637653
    • CS-0279545
    • MDL: MFCD00624022
    • Inchi: 1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-4-3-5-9(14)6-8/h3-6,11H,1-2H3,(H2,15,16,18)
    • InChI Key: ODQMJZXGLCEQHG-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C(C(=O)OC)=C(C)NC(N1)=O

Computed Properties

  • Exact Mass: 264.09102044Da
  • Monoisotopic Mass: 264.09102044Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.4Ų

<br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester Pricemore >>

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Additional information on <br>4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxyl ic acid methyl ester

Introduction to 4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester (CAS No. 300799-40-0)

4-(3-Fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological properties. This compound, identified by the CAS number 300799-40-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and a tetrahydro-pyrimidine core, make it a valuable scaffold for designing novel therapeutic agents.

The molecular structure of 4-(3-fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester consists of several key functional groups that contribute to its reactivity and biological activity. The presence of a fluorine atom at the 3-position of the phenyl ring enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the methyl group at the 6-position and the carboxylic acid methyl ester moiety at the 5-position introduce further variability in its chemical properties, enabling modifications that can fine-tune its biological effects.

In recent years, there has been growing interest in exploring the pharmacological potential of tetrahydro-pyrimidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The fluorine-substituted phenyl ring in 4-(3-fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester plays a crucial role in modulating these activities by influencing both binding affinity and metabolic pathways.

One of the most compelling aspects of this compound is its utility as a building block for synthesizing more complex molecules. Researchers have leveraged its structural framework to develop inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are implicated in cancer progression. The fluorine atom in particular has been shown to enhance binding interactions with protein targets, leading to increased potency and selectivity.

The synthesis of 4-(3-fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly used to introduce the desired functional groups. These synthetic approaches not only highlight the compound's complexity but also underscore the advancements in synthetic chemistry that enable the production of such intricate molecules.

Recent research has also explored the pharmacokinetic properties of this compound. Studies indicate that it exhibits favorable solubility and stability under physiological conditions, making it a promising candidate for further development. Additionally, its metabolic profile suggests that it can be efficiently processed by the body without significant accumulation or toxicity. These findings are crucial for assessing its potential as a drug candidate and for designing clinical trials to evaluate its efficacy and safety.

The role of computational chemistry in understanding the behavior of 4-(3-fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and help guide the design of modified analogs with enhanced properties. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds more efficiently.

In conclusion,4-(3-fluoro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester (CAS No. 300799-40) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile biological activities make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound and related derivatives,its importance in medicinal chemistry is likely to grow further, driving innovation in therapeutic development.

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